4-Isobutoxy-3-methoxybenzaldehyde
Overview
Description
4-Isobutoxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. It is known for its versatile properties and applications in various fields of research and industry.
Biochemical Analysis
Biochemical Properties
4-Isobutoxy-3-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions often result in the modulation of the enzyme’s activity, either through inhibition or activation, thereby influencing the overall biochemical pathway.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, the compound can inhibit the growth of pathogens by destabilizing their redox homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a redox-active compound, participating in redox cycling that generates reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to oxidative damage and inhibition of key enzymes involved in cellular antioxidation . This mechanism is crucial for its antifungal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and potential cellular damage
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidation capacity. At higher doses, it can induce toxic effects, including oxidative damage and cellular apoptosis . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing the metabolic flux and levels of metabolites involved in redox homeostasis . These interactions are crucial for its biochemical activity and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to mitochondria can enhance its ability to induce oxidative stress and inhibit mitochondrial enzymes . Understanding these localization mechanisms is essential for elucidating its biochemical effects.
Preparation Methods
The synthesis of 4-Isobutoxy-3-methoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Isobutoxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Isobutoxy-3-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: Research studies have explored its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Isobutoxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Isobutoxy-3-methoxybenzaldehyde can be compared with other similar compounds such as:
4-Hydroxy-3-methoxybenzaldehyde: This compound lacks the isobutoxy group, which can influence its reactivity and applications.
4-Isobutoxybenzaldehyde:
3-Methoxybenzaldehyde: This compound lacks both the isobutoxy and hydroxy groups, making it less versatile in certain reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-methoxy-4-(2-methylpropoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)8-15-11-5-4-10(7-13)6-12(11)14-3/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAGRBSXKXJZFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350103 | |
Record name | 4-isobutoxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66488-79-7 | |
Record name | 4-isobutoxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 66488-79-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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